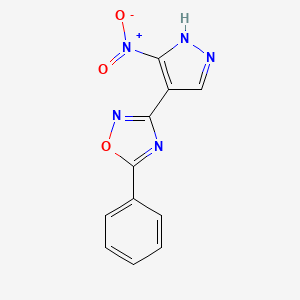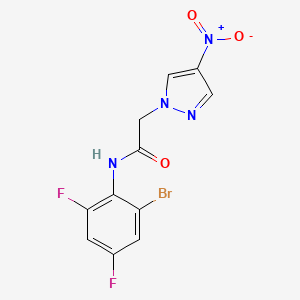![molecular formula C15H11N5O3S2 B4228062 2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4228062.png)
2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
The compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their biological activity .Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Antimicrobial Activity
Heterocyclic compounds like the one often exhibit significant antimicrobial properties . The presence of the nitro group and the thiadiazole ring can contribute to the inhibition of bacterial growth. This compound could be explored for its potential use as an antibacterial or antifungal agent , particularly against strains that have developed resistance to current medications .
Anticancer Potential
Compounds with a thiadiazole moiety have been reported to show cytotoxicity against various cancer cell lines. The specific structure of this compound suggests it could be investigated for its antitumor properties , especially in the context of targeted therapies that seek to exploit specific vulnerabilities in cancer cells .
Mechanism of Action
Target of Action
The primary target of 2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
pylori activity . It is likely that the compound interacts with specific proteins or enzymes within the bacterium, disrupting its normal functions and leading to its death.
Result of Action
The primary result of the action of this compound is the inhibition of H. pylori growth . This can lead to the resolution of H. pylori-associated diseases, such as gastritis and peptic ulcers.
properties
IUPAC Name |
2-(5-nitropyridin-2-yl)sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S2/c21-12(9-24-13-7-6-11(8-16-13)20(22)23)17-15-19-18-14(25-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZLGEZARDBCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4227982.png)
![1-[3-(3,5-dimethyl-1-piperidinyl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde benzoate (salt)](/img/structure/B4227990.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4227993.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4227995.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228006.png)
![methyl 4-[(3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanoyl)amino]benzoate](/img/structure/B4228009.png)

![[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid](/img/structure/B4228013.png)
![ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228016.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4228023.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4228024.png)


![N-[2-(4-bromophenyl)-2-oxoethyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide](/img/structure/B4228040.png)